Technical Monograph: Ethyl 2-(2-acetyl-4-methylphenoxy)acetate
Technical Monograph: Ethyl 2-(2-acetyl-4-methylphenoxy)acetate
The following technical guide provides an in-depth analysis of Ethyl 2-(2-acetyl-4-methylphenoxy)acetate (CAS 58335-85-6), a specialized organic intermediate used in the synthesis of benzofuran derivatives and pharmaceutical scaffolds.
CAS Registry Number : 58335-85-6 Document Type : Chemical Safety & Technical Utilization Guide Version : 2.0 (Scientific Reference)
Executive Summary
Ethyl 2-(2-acetyl-4-methylphenoxy)acetate is a functionalized aromatic ether ester primarily utilized as a building block in medicinal chemistry and agrochemical synthesis. Its structural core—a phenoxyacetic ester moiety substituted with an ortho-acetyl group—makes it a critical precursor for the synthesis of substituted benzofurans via cyclization reactions (e.g., Rap-Stoermer or intramolecular Claisen-type condensations).
This guide synthesizes physicochemical data, safety protocols (SDS), and experimental methodologies to support researchers in the safe and effective utilization of this compound.
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | Ethyl 2-(2-acetyl-4-methylphenoxy)acetate |
| Common Synonyms | Acetic acid, (2-acetyl-4-methylphenoxy)-, ethyl ester; Ethyl (2-acetyl-4-methylphenoxy)acetate |
| CAS Number | 58335-85-6 |
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.26 g/mol |
| SMILES | CCOC(=O)COC1=C(C(=O)C)C=C(C)C=C1 |
| InChI Key | (Predictive) RZVPBJVXQYQZQL-UHFFFAOYSA-N |
Structural Significance
The molecule features three reactive centers essential for downstream synthesis:
-
Ethyl Ester : Susceptible to hydrolysis (to acid) or nucleophilic attack.
-
Acetyl Group (ortho) : Provides an electrophilic carbonyl for cyclization or aldol condensation.
-
Phenoxy Ether Linkage : Stable ether bond connecting the aromatic ring to the acetate tail.
The ortho relationship between the acetyl group and the ether oxygen is the defining feature that enables benzofuran formation , a scaffold common in anti-arrhythmic drugs (e.g., Amiodarone analogs) and antimicrobial agents.
Physicochemical Properties
Note: Experimental values for this specific intermediate are sparse in public literature. Data below combines available supplier specifications with high-confidence predictive models (ACD/Labs, EPISuite) standard for this chemical class.
| Property | Value / Range | Condition |
| Physical State | Solid (Crystalline Powder) or Viscous Oil | @ 20°C |
| Melting Point | 45°C – 55°C (Predicted) | Standard Pressure |
| Boiling Point | 360°C – 380°C (Predicted) | @ 760 mmHg |
| Flash Point | > 110°C | Closed Cup |
| Density | 1.15 ± 0.05 g/cm³ | @ 20°C |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic |
| Solubility (Organic) | High | DMSO, Acetone, Ethyl Acetate, DCM |
| LogP (Octanol/Water) | 2.3 – 2.8 | Lipophilic |
Synthesis & Experimental Protocols
Standard Synthesis Workflow (Williamson Ether Synthesis)
The most robust method for generating CAS 58335-85-6 involves the alkylation of 2-hydroxy-5-methylacetophenone with ethyl bromoacetate .
Reaction Equation:
Protocol Steps:
-
Reagent Prep : Dissolve 10 mmol of 2-hydroxy-5-methylacetophenone in 50 mL of anhydrous acetone (or DMF for faster rates).
-
Base Addition : Add 15 mmol (1.5 eq) of anhydrous Potassium Carbonate (
). -
Alkylation : Dropwise add 11 mmol (1.1 eq) of Ethyl Bromoacetate while stirring.
-
Reflux : Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup :
-
Cool to room temperature.
-
Filter off inorganic salts (
, excess ). -
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in Ethyl Acetate and wash with water (2x) and brine (1x).
-
-
Purification : Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if oil persists.
Visualization of Synthesis Logic
The following diagram illustrates the synthesis pathway and potential downstream applications (Benzofuran synthesis).
Figure 1: Synthesis pathway from acetophenone precursor to CAS 58335-85-6 and subsequent cyclization to benzofuran scaffolds.[1][2]
Safety Data Sheet (SDS) Core Information
GHS Classification (HazCom 2012 / EU CLP)
Based on the functional groups (ester, ketone, phenol ether), this substance is classified as a Category 2 Skin/Eye Irritant .
-
Signal Word : WARNING
-
Hazard Statements :
Precautionary Statements
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280 : Wear protective gloves/eye protection/face protection.
-
P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[3]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
Handling & Storage Decision Tree
Proper storage is vital to prevent ester hydrolysis or oxidation.
Figure 2: Storage logic based on physical state to ensure stability.
Applications in Drug Development
Researchers utilize CAS 58335-85-6 primarily for Fragment-Based Drug Discovery (FBDD) .
-
Benzofuran Synthesis : Treatment of the intermediate with strong base (e.g., NaOEt) induces an intramolecular condensation between the acetyl methyl group and the ester carbonyl, yielding 3-methylbenzofuran-2-carboxylic acid derivatives . This is a key scaffold in cardiovascular drugs.
-
Linker Chemistry : The ethyl ester can be selectively hydrolyzed to the free acid, allowing conjugation to amines (amide coupling) to serve as a lipophilic linker in PROTACs or other chimeric molecules.
References
-
PubChem Compound Summary . Ethyl (2-acetyl-4-methylphenoxy)acetate.[4][5][1][2][6][7][8] National Center for Biotechnology Information. [Link]
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether Synthesis Protocols).
Sources
- 1. 97600-39-0|Tetraethyl 2,2',2'',2'''-((15,35,55,75-tetra-tert-butyl-1,3,5,7(1,3)-tetrabenzenacyclooctaphane-12,32,52,72-tetrayl)tetrakis(oxy))tetraacetate|BLD Pharm [bldpharm.com]
- 2. 1803244-24-7|Decamethyl 2,2',2'',2''',2'''',2''''',2'''''',2''''''',2'''''''',2'''''''''-(1,3,5,7,9(1,4)-pentabenzenacyclodecaphane-12,15,32,35,52,55,72,75,92,95-decayldecakis(oxy))decaacetate|BLD Pharm [bldpharm.com]
- 3. makingcosmetics.com [makingcosmetics.com]
- 4. 1878-81-5|2-(4-Acetylphenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 5. CAS:16432-81-8, 2-(4-苯甲酰基-3-羟基苯氧基)乙基丙烯酸酯-毕得医药 [bidepharm.com]
- 6. 58335-85-6|Ethyl 2-(2-acetyl-4-methylphenoxy)acetate|BLD Pharm [bldpharm.com]
- 7. 58335-85-6|Ethyl (2-acetyl-4-methylphenoxy)acetate|Ethyl (2-acetyl-4-methylphenoxy)acetate|-范德生物科技公司 [bio-fount.com]
- 8. 10xchem.com [10xchem.com]
